2-(2-Bromo-4-chlorophenyl)-5-methylfuran
Description
2-(2-Bromo-4-chlorophenyl)-5-methylfuran is a halogenated furan derivative featuring a 5-methylfuran ring substituted at the 2-position with a 2-bromo-4-chlorophenyl group. This compound belongs to a class of aromatic heterocycles where the furan ring's electron-rich nature and the phenyl group's halogen substituents (Br and Cl) impart unique reactivity and physicochemical properties. Such compounds are typically synthesized via cross-coupling reactions or electrophilic substitution, leveraging intermediates like halogenated anilines or boronic acids (inferred from methods in ).
Properties
Molecular Formula |
C11H8BrClO |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenyl)-5-methylfuran |
InChI |
InChI=1S/C11H8BrClO/c1-7-2-5-11(14-7)9-4-3-8(13)6-10(9)12/h2-6H,1H3 |
InChI Key |
BCYFGUNOGCPPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chlorophenyl)-5-methylfuran typically involves the halogenation of a suitable precursor. One common method is the bromination and chlorination of 5-methylfuran using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromo-4-chlorophenyl)-5-methylfuran can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like distillation and recrystallization are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chlorophenyl)-5-methylfuran undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different oxidation states.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the furan ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation can produce furanones or other oxidized furan compounds.
Scientific Research Applications
2-(2-Bromo-4-chlorophenyl)-5-methylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenyl)-5-methylfuran involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. Molecular docking studies and computational modeling are often used to predict and analyze these interactions, providing insights into the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Phenyl Substituents
2-(2-Azido-5-methylphenyl)-5-methylfuran
- Structure : Phenyl group has azido (-N₃) at position 2 and methyl (-CH₃) at position 5.
- Synthesis : Produced via diazotization of 4-methyl-2-(5-methylfuran-2-yl)aniline, followed by azide substitution (65% yield) .
- Key Differences: Substituent Reactivity: The azido group enables click chemistry applications, unlike bromo/chloro. Molecular Weight: C₁₂H₁₃N₃O (MW: 221.25 g/mol) vs. C₁₁H₉BrClO (MW: 288.55 g/mol) for the target compound. Applications: Potential in bioconjugation or polymer chemistry .
2-(2-Azido-5-methoxyphenyl)-5-methylfuran
Halogenated Benzofuran Derivatives
3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran
- Structure : Benzofuran core with 4-bromophenylsulfonyl and chloro substituents.
- Key Differences: Ring System: Benzofuran (fused rings) vs. phenyl-furan (non-fused). Applications: Used in crystallography studies and as a sulfonyl-containing intermediate .
Furan Dimers and Trimers
2,2'-(Furylmethylene)bis(5-methylfuran)
Physicochemical and Functional Comparisons
Table 1: Structural and Property Comparison
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